

Chemical and physical properties of Dimethyl diacetyl cystinate

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Compound of Interest

Compound Name: Dimethyl diacetyl cystinate

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An In-depth Technical Guide to Dimethyl Diacetyl Cystinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of **Dimethyl diacetyl cystinate**. The information is intended to support research and development efforts in fields such as immunology, dermatology, and ophthalmology.

Chemical and Physical Properties

Dimethyl diacetyl cystinate, also known as N,N'-diacetyl-L-cystine, 1,1'-dimethyl ester (DACDM), is a derivative of L-cystine, the oxidized dimer of the amino acid cysteine.[1] Its chemical structure is characterized by the acetylation of the amino groups and the esterification of the carboxyl groups, which enhances its stability and lipophilicity compared to its parent molecule.[2]

Chemical Identification



Property	Value	Source(s)
IUPAC Name	dimethyl 3,3'- disulfanediyl(2R,2'R)-bis(2- acetamidopropanoate)	[3][4][5]
Synonyms	N,N'-diacetyl-L-cystine, 1,1'- dimethyl ester; DACDM; (Ac- Cys-OMe)2; NSC-136019	[1][3]
CAS Number	32381-28-5	[1][3]
Molecular Formula	C12H20N2O6S2	[1][3]
Molecular Weight	352.4 g/mol	[1][3]
Canonical SMILES	COC(INVALID-LINK =O)C(OC)=O">C@HNC(C)=O)=O	[1]
InChI Key	ZTTORBNKJFMGIM- UWVGGRQHSA-N	[1][3]

Physical and Chemical Characteristics

Property	Value	Source(s)
Appearance	Solid	[1][6]
Solubility	Soluble in DMSO (≥10 mg/mL); Sparingly soluble in PBS (pH 7.2) (1-10 mg/mL)	[1]
Storage	-20°C	[1]
Stability	≥ 4 years at -20°C	[1]
Elemental Analysis	C: 40.90%; H: 5.72%; N: 7.95%; O: 27.24%; S: 18.19%	[3]

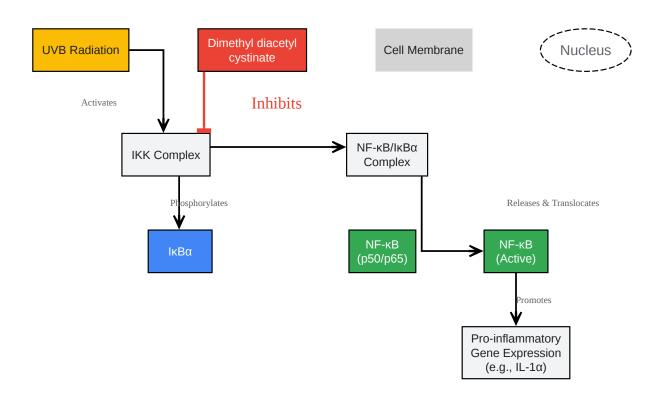
Biological Activity and Signaling Pathways



Dimethyl diacetyl cystinate has demonstrated notable immunomodulatory and cytoprotective effects in preclinical studies. Its primary mechanism of action appears to be linked to the regulation of intracellular redox status and the modulation of key inflammatory signaling pathways.

Inhibition of NF-kB Signaling

A key biological activity of **Dimethyl diacetyl cystinate** is its ability to inhibit the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). [1] In human keratinocyte (HaCaT) cells, it has been shown to prevent the translocation of NF-κB to the nucleus following exposure to UVB radiation.[1] This, in turn, suppresses the downstream expression of pro-inflammatory cytokines such as IL-1α.[1]



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Caption: Inhibition of UVB-induced NF-kB activation by **Dimethyl diacetyl cystinate**.

Immunosuppressive Effects



Dimethyl diacetyl cystinate also exhibits immunosuppressive properties. It has been shown to decrease the proliferation of lymphocytes and reduce the secretion of the pro-inflammatory cytokines IFN-y and IL-2 in co-cultures of mouse lymphocytes and splenocytes.[1] Furthermore, in a murine model of corneal transplantation, subconjunctival administration of the compound was found to increase corneal allograft survival.[1] This effect is associated with a reduction in corneal glutathione (GSH) levels.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Synthesis of Dimethyl diacetyl cystinate

While a specific, detailed protocol for the synthesis of **Dimethyl diacetyl cystinate** is not readily available in the provided search results, a general two-step process can be inferred from the synthesis of its parent compound, N,N'-diacetyl-L-cystine. The synthesis would likely involve the diacetylation of L-cystine, followed by esterification.

Step 1: Diacetylation of L-cystine

- L-cystine is dissolved in an aqueous solution.
- An acetylating agent, such as acetic anhydride, is added to the solution in the presence of a base (e.g., sodium bicarbonate) to neutralize the acid formed during the reaction.
- The reaction mixture is stirred at room temperature to allow for the formation of N,N'-diacetyl-L-cystine.

Step 2: Esterification of N,N'-diacetyl-L-cystine

- The N,N'-diacetyl-L-cystine is then subjected to an esterification reaction.
- This is typically achieved by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
- The reaction mixture is heated under reflux to drive the reaction to completion.

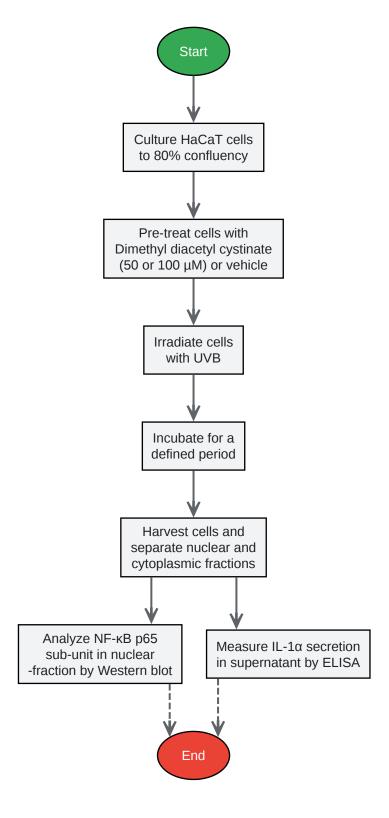


• The final product, **Dimethyl diacetyl cystinate**, is then purified using techniques such as recrystallization or chromatography.

In Vitro Inhibition of UVB-Induced NF-kB Activation in HaCaT Cells

This protocol outlines the methodology used to assess the inhibitory effect of **Dimethyl diacetyl cystinate** on UVB-induced NF-кB activation in human keratinocytes.





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Caption: Experimental workflow for assessing NF-kB inhibition in HaCaT cells.

Methodology:

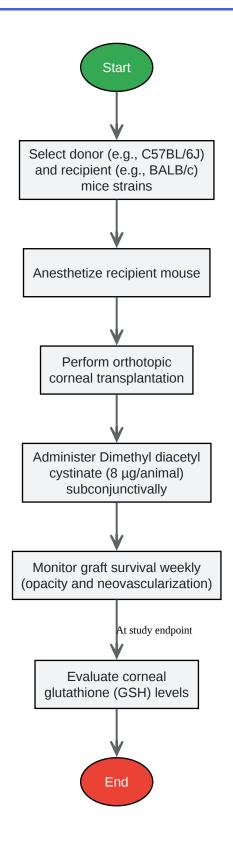


- Cell Culture: Human keratinocyte (HaCaT) cells are cultured in appropriate media until they reach approximately 80% confluency.
- Pre-treatment: Cells are pre-incubated with **Dimethyl diacetyl cystinate** at concentrations of 50 or 100 μM, or with a vehicle control, for a specified period.[1]
- UVB Irradiation: The cell culture medium is removed and replaced with a thin layer of phosphate-buffered saline (PBS). The cells are then exposed to a specific dose of UVB radiation.
- Incubation: Following irradiation, the PBS is replaced with fresh culture medium (containing the compound or vehicle), and the cells are incubated for a period to allow for cellular responses.
- Cell Lysis and Fractionation: Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial kit.
- Western Blot Analysis: The nuclear fractions are analyzed by Western blotting using an antibody specific for the p65 subunit of NF-κB to determine the extent of its nuclear translocation.
- ELISA: The cell culture supernatant is collected to measure the concentration of secreted IL-1α using an enzyme-linked immunosorbent assay (ELISA) kit.[1]

In Vivo Murine Corneal Allograft Survival Model

This protocol describes the surgical procedure and subsequent analysis to evaluate the effect of **Dimethyl diacetyl cystinate** on corneal allograft survival in mice.





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Caption: Workflow for the in vivo murine corneal allograft survival model.



Methodology:

- Animal Selection: Donor (e.g., C57BL/10J) and recipient (e.g., BALB/c) mouse strains are selected to ensure genetic disparity, which will induce an allogeneic immune response.[1]
- Corneal Transplantation: The recipient mouse is anesthetized. A corneal button is excised from the donor mouse and transplanted onto the recipient's eye.
- Drug Administration: **Dimethyl diacetyl cystinate** (e.g., 8 μ g/animal) is administered via subconjunctival injection to the eye receiving the allograft.[1]
- Monitoring and Assessment: The grafts are examined regularly (e.g., weekly) for signs of rejection, such as opacity and neovascularization. Graft survival is recorded over a period of several weeks.
- Biochemical Analysis: At the end of the study, the corneas can be harvested to measure levels of biomarkers such as glutathione (GSH) to investigate the underlying mechanism of action.[1]

Conclusion

Dimethyl diacetyl cystinate is a promising immunomodulatory agent with potential therapeutic applications in conditions characterized by inflammation and oxidative stress. Its ability to inhibit the NF-κB signaling pathway and suppress immune cell activation warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

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